molecular formula C10H7F5O2 B2368110 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one CAS No. 121592-01-6

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one

Cat. No.: B2368110
CAS No.: 121592-01-6
M. Wt: 254.156
InChI Key: PBTZQEPFROLIAA-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one is a fluorinated organic compound It is characterized by the presence of five fluorine atoms attached to the propanone structure, along with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and pentafluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes or receptors in biological systems. The methoxyphenyl group may also play a role in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorinated structure but lacks the methoxyphenyl group.

    2,2,3,3,3-Pentafluoro-1-(2-fluoro-3-methoxyphenyl)-1-propanone: Another similar compound with an additional fluorine atom on the phenyl ring.

Uniqueness

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one is unique due to the combination of its fluorinated propanone structure and the methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-17-7-4-2-3-6(5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTZQEPFROLIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under protective gas, 31.5 g (0.185 mol) of 3-methoxybenzoyl chloride in 150 ml of CH2Cl2 are initially introduced into a round-bottomed flask. 48.6 g (0.2 mol) of phosphorous acid trisdiethylamide are added at about -10° C. 50 g (0.2 mol) of pentafluoroethyl iodide are then introduced into the reaction mixture at 0° C. during the course of one hour. The mixture is stirred for a further 5 hours at 0° C. and then worked up analogously to Example 1. 22.9 g (61% yield) of 1-(3-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one of b.p. 95°-97° C./11 mbar are obtained.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
48.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

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